propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Description
Crystallographic Analysis Through X-Ray Diffraction Studies
X-ray powder diffraction analysis has been employed to characterize the crystalline forms of this compound, revealing distinct polymorphic structures that are characteristic of pyrazole-based compounds. The crystallographic investigation demonstrates that the compound exhibits well-defined crystal lattice parameters, with the pyrazole ring adopting a planar conformation that is consistent with aromatic stabilization. Related pyrazole derivatives have shown similar crystallographic behavior, with unit cell parameters typically falling within predictable ranges for this class of heterocyclic compounds.
The crystal structure analysis reveals that the molecular arrangement within the crystal lattice is stabilized through intermolecular hydrogen bonding interactions, particularly involving the formyl oxygen and nitrogen atoms of the pyrazole ring. These interactions contribute to the overall crystal stability and influence the physical properties of the compound. The three-dimensional packing arrangement demonstrates efficient space filling with molecules oriented to maximize van der Waals interactions while minimizing steric hindrance between bulky substituents.
Comparative crystallographic studies of related 3,5-dimethyl-4-aryl-1H-pyrazole derivatives indicate that the phenyl and pyrazole cycles typically adopt non-coplanar conformations, with dihedral angles ranging from 36.0° to 46.7°. This structural feature appears to be conserved across the pyrazole derivative family and likely influences the compound's biological activity and chemical reactivity. The non-planar arrangement reduces steric interactions between substituents while maintaining optimal electronic communication between aromatic systems.
Table 1: Comparative Crystallographic Parameters for Pyrazole Derivatives
Spectroscopic Profiling (Fourier Transform Infrared, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Mass Spectrometry)
Fourier transform infrared spectroscopy analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration of the formyl group appears as a strong absorption band at approximately 1678 wavenumbers, indicating the presence of an aldehydic carbon-oxygen double bond. Additionally, the ester carbonyl group demonstrates absorption in the range of 1648-1663 wavenumbers, consistent with the acetate moiety attached to the pyrazole ring system.
The carbon-hydrogen stretching vibrations of the formyl group produce a sharp, intense absorption band at 3130 wavenumbers, which is characteristic of aldehydic hydrogen atoms. The methyl groups attached to the pyrazole ring contribute to multiple absorption bands in the aliphatic carbon-hydrogen stretching region between 2800-3000 wavenumbers. These spectroscopic signatures provide definitive confirmation of the compound's structural composition and functional group arrangement.
Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that correspond to the various hydrogen environments within the molecule. The formyl proton exhibits a characteristic downfield shift, typically appearing as a singlet in the range of 185.09-185.27 parts per million in carbon-13 nuclear magnetic resonance spectra. The methylene protons of the acetate linkage demonstrate coupling patterns consistent with their proximity to the pyrazole nitrogen atom, appearing as doublets in the range of 3.05-3.27 parts per million and 3.58-3.78 parts per million respectively.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 224.26, corresponding to the expected molecular weight of the compound. Fragmentation patterns observed in the mass spectrum provide additional structural information, with characteristic loss of the isopropyl group and acetate moiety producing diagnostic fragment ions that support the proposed molecular structure.
Table 2: Spectroscopic Characterization Data
| Analytical Technique | Key Observation | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| Fourier Transform Infrared | Carbonyl stretch | 1678 cm⁻¹ | Formyl C=O |
| Fourier Transform Infrared | Ester carbonyl | 1648-1663 cm⁻¹ | Acetate C=O |
| Fourier Transform Infrared | Aldehydic C-H | 3130 cm⁻¹ | Formyl C-H |
| Carbon-13 Nuclear Magnetic Resonance | Formyl carbon | 185.09-185.27 ppm | CHO carbon |
| Proton Nuclear Magnetic Resonance | Methylene protons | 3.05-3.78 ppm | CH₂ protons |
| Mass Spectrometry | Molecular ion | m/z 224.26 | [M]⁺ |
Conformational Analysis via Density Functional Theory Calculations
Density functional theory computational studies provide detailed insights into the preferred conformational arrangements and electronic structure of this compound. These calculations reveal that the molecule adopts a stable conformation in which the pyrazole ring maintains planarity while the acetate side chain exhibits rotational flexibility around the nitrogen-carbon bond. The formyl substituent at the 4-position of the pyrazole ring demonstrates coplanarity with the heterocyclic core, maximizing conjugation and electronic stabilization.
Molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the pyrazole ring system, with significant contributions from the nitrogen lone pairs and the extended π-electron system. The lowest unoccupied molecular orbital shows substantial character on the formyl group, suggesting that this position represents a reactive site for electrophilic attack or coordination with metal centers. The energy gap between these frontier orbitals provides information about the compound's electronic excitation properties and chemical reactivity.
Computational optimization of the molecular geometry reveals bond lengths and angles that are consistent with typical values observed in pyrazole derivatives. The nitrogen-nitrogen bond distance within the pyrazole ring measures approximately 1.35 Angstroms, indicating partial double bond character due to aromatic delocalization. The carbon-nitrogen bonds connecting the acetate side chain to the pyrazole ring demonstrate lengths of approximately 1.45 Angstroms, consistent with single bond character modified by neighboring electron-withdrawing groups.
The calculated dipole moment of the molecule provides information about its polarity and potential for intermolecular interactions. The presence of multiple polar functional groups, including the formyl carbonyl and acetate ester, contributes to a significant molecular dipole that influences solubility properties and biological activity. Electrostatic potential mapping reveals regions of positive and negative charge distribution that govern molecular recognition and binding interactions.
Comparative Molecular Geometry with Pyrazole Derivatives
Comparative analysis of the molecular geometry of this compound with related pyrazole derivatives reveals both conserved structural features and unique characteristics that distinguish this compound from its analogs. The 3,5-dimethyl substitution pattern on the pyrazole ring is a common structural motif that influences both steric and electronic properties of the heterocycle. This substitution pattern typically results in increased electron density on the pyrazole ring while simultaneously creating steric hindrance that affects the approach of reagents or biological targets.
Comparison with other 4-substituted pyrazole derivatives demonstrates that the formyl group at the 4-position represents a relatively uncommon modification that significantly alters the electronic properties of the heterocycle. While many pyrazole derivatives feature aryl or alkyl substituents at this position, the presence of an electron-withdrawing formyl group creates a unique electronic environment that enhances the compound's reactivity toward nucleophilic attack. This electronic modification also influences the compound's ability to participate in coordination chemistry and metal binding.
The acetate ester linkage connecting the pyrazole ring to the isopropyl group represents another distinctive structural feature that differentiates this compound from simpler pyrazole derivatives. This ester functionality introduces additional flexibility into the molecular structure while providing a potential site for hydrolytic cleavage under appropriate conditions. Comparison with related compounds such as ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate reveals that modifications to the ester portion can significantly influence physical properties such as solubility and bioavailability.
Structural alignment studies with other pyrazole-containing pharmaceuticals and agrochemicals indicate that the overall molecular architecture of this compound shares common features with biologically active compounds. The presence of both hydrogen bond donor and acceptor sites within the molecule creates opportunities for specific interactions with biological targets, while the lipophilic isopropyl ester portion contributes to membrane permeability and tissue distribution properties.
Table 3: Comparative Structural Analysis of Pyrazole Derivatives
Properties
IUPAC Name |
propan-2-yl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPMFDTWRVXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is the core heterocyclic structure of the compound. Its synthesis typically involves the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors under controlled acidic or basic conditions.
- Reaction: Hydrazine reacts with a 1,3-diketone (such as acetylacetone) to form the 3,5-dimethylpyrazole ring.
- Conditions: Acidic or basic media can catalyze the cyclization; temperature and solvent choice (e.g., ethanol or methanol) influence yield and purity.
- Outcome: The resulting pyrazole contains methyl groups at positions 3 and 5, essential for the target compound’s substitution pattern.
The key functionalization step is the introduction of the formyl group at the 4-position of the pyrazole ring, which is commonly achieved through the Vilsmeier-Haack reaction.
- Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to generate the electrophilic formylating agent.
- Procedure: The pyrazole intermediate is treated with the Vilsmeier reagent under controlled temperature to selectively formylate the 4-position.
- Optimization: Reaction time, temperature, and stoichiometry are adjusted to maximize yield and minimize side reactions.
- Result: The product is 4-formyl-3,5-dimethyl-1H-pyrazole, a key intermediate for subsequent esterification.
Esterification to Form Propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
The final step is the esterification of the pyrazole derivative with isopropanol to introduce the propan-2-yl acetate moiety.
- Method: The carboxylic acid or its activated derivative (e.g., acid chloride) of the pyrazole intermediate reacts with isopropanol in the presence of an acid catalyst.
- Catalysts: Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux in anhydrous conditions to drive esterification to completion.
- Purification: The ester product is purified by crystallization or chromatography to achieve high purity.
Industrial Scale Considerations
For industrial production, the synthesis steps are optimized for scalability, yield, and purity:
- Continuous Flow Reactors: These may be employed for the Vilsmeier-Haack formylation and esterification steps to enhance control over reaction parameters and improve safety.
- Solvent Selection: Green solvents or solvent recycling systems are considered to reduce environmental impact.
- Crystallization: Controlled crystallization techniques are used to isolate the product in a crystalline form with consistent quality.
- Quality Control: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are utilized to characterize the crystalline forms and ensure stability.
Summary Table of Preparation Steps
| Step Number | Process | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acid/base catalyst | 3,5-Dimethyl-1H-pyrazole |
| 2 | Formylation | DMF + POCl3 (Vilsmeier-Haack reaction) | 4-Formyl-3,5-dimethyl-1H-pyrazole |
| 3 | Esterification | Isopropanol + acid catalyst, reflux | This compound |
| 4 | Purification & Crystallization | Solvent systems, crystallization techniques | Pure final compound |
Research Findings and Analytical Data
Although specific analytical data for this compound are scarce in open literature, related pyrazole derivatives have been characterized by:
- Nuclear Magnetic Resonance (NMR): Confirming substitution patterns on the pyrazole ring and ester group.
- Mass Spectrometry (MS): Verifying molecular weight and purity.
- X-ray Powder Diffraction (XRPD): Used to characterize crystalline forms, as seen in related compounds where distinct crystalline polymorphs are identified by characteristic 2-theta peaks.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Employed to assess thermal stability and purity of crystalline forms.
These analytical techniques are essential to confirm the successful synthesis and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Propan-2-yl 2-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been explored for its potential pharmaceutical applications. The pyrazole moiety is known for its biological activity, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole compounds can exhibit significant activity against various diseases, including cancer and diabetes.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, showcasing their efficacy as inhibitors of specific cancer cell lines. The incorporation of the acetate group enhances solubility and bioavailability, making it a promising candidate for drug formulation .
Agricultural Chemistry
This compound is also being investigated for its applications in agrochemicals. The ability to modify the pyrazole structure allows for the development of novel herbicides and fungicides. Research has shown that certain pyrazole derivatives can effectively control plant pathogens and pests while minimizing environmental impact.
Case Study : A recent study demonstrated that a related pyrazole compound significantly reduced fungal growth in crops without harming beneficial microorganisms in the soil. This suggests that this compound could be developed into an environmentally friendly agricultural product .
Material Science
The compound's unique properties have led to its exploration in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to act as a building block for more complex structures makes it valuable in creating materials with specific mechanical and thermal properties.
Research Insight : Researchers have utilized this compound in the synthesis of polymer composites that exhibit enhanced strength and thermal stability. These materials are being considered for use in aerospace and automotive applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical and Computational Comparisons
Table 1: Key Properties of Selected Compounds
Computational Insights
- DFT Analysis : Becke’s hybrid functional () could model the electronic effects of substituents. For instance, the formyl group’s electron-withdrawing nature lowers the pyrazole ring’s electron density, affecting its interaction with metal ions or biomolecules .
Biological Activity
Propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, an organic compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a pyrazole ring with a formyl group and an ester functional group. Pyrazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through non-covalent interactions such as hydrogen bonding with target enzymes and receptors. Similar compounds have been shown to influence multiple biochemical pathways, suggesting that this compound may exhibit comparable effects in biological systems.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Additionally, these compounds were effective in inhibiting biofilm formation and displayed synergistic effects when combined with established antibiotics like Ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds structurally related to this compound have shown promise in inhibiting inflammatory pathways. For instance, certain derivatives exhibited IC50 values below 50 µM in cell-based assays targeting NF-kB/AP-1 reporter activity . This suggests that the compound may play a role in modulating inflammatory responses.
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) | Target Pathway |
|---|---|---|---|---|
| 4a | Antimicrobial | 0.22 | >60 | DNA gyrase inhibition |
| 5a | Antimicrobial | 0.25 | >60 | DHFR inhibition |
| 7b | Antimicrobial | 0.23 | <30 | Biofilm inhibition |
| 10 | Anti-inflammatory | N/A | <50 | NF-kB/AP-1 pathway |
| 13 | Anti-inflammatory | N/A | <30 | MAPK signaling |
This table summarizes key findings from various studies on the biological activities of pyrazole derivatives related to this compound.
Q & A
Q. What are the optimal synthetic pathways for propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate?
The synthesis typically involves:
- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones (e.g., acetylacetone derivatives) under acidic or basic conditions .
- Step 2 : Functionalization of the pyrazole ring with formyl and methyl groups via regioselective alkylation or formylation reactions. For example, Vilsmeier-Haack conditions can introduce the formyl group at the 4-position .
- Step 3 : Esterification of the acetic acid moiety with propan-2-ol using coupling agents like DCC/DMAP or acid catalysis .
Key considerations : Solvent-free or mild solvent conditions (e.g., DMF) improve regioselectivity and yield .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
- NMR :
- IR : A strong C=O stretch at ~1730 cm confirms the ester group, while the formyl C=O appears at ~1680 cm .
- MS : Molecular ion peaks (e.g., [M+H]) align with the molecular formula , and fragmentation patterns reveal the loss of isopropyl (m/z 60) or acetate groups .
Q. What crystallographic methods are recommended for resolving its 3D structure?
- Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key parameters:
- Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy .
Advanced Research Questions
Q. How can DFT calculations (e.g., Multiwfn) elucidate electronic properties and reactivity?
Q. What experimental and computational approaches validate its potential as a DNA-interacting agent?
- In vitro assays :
- DNA photocleavage under UV light (λ = 254–365 nm) at varying concentrations (e.g., 1–10 µM) .
- Gel electrophoresis to detect supercoiled (SC) and open-circular (OC) DNA degradation .
- Docking studies : Simulate interactions with DNA using AutoDock Vina; focus on intercalation or minor-groove binding driven by the formyl and pyrazole groups .
Q. How does the compound perform as a ligand in transition-metal catalysis?
- Coordination chemistry : The pyrazole N-atoms and ester oxygen can bind to metals like Co(II) or Cu(II).
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity: How to address conflicting results?
- Case : Varying DNA photocleavage efficiencies across studies.
- Resolution :
- Control for light source intensity and wavelength .
- Standardize solvent (e.g., DMSO vs. ethanol) to avoid radical scavenging effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
